4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester
Description
4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS: 2121511-78-0; molecular formula: C₁₃H₁₅BBrF₃O₃) is a boronic ester derivative with a bromine atom and a trifluoromethoxy (-OCF₃) group at the 4- and 3-positions of the phenyl ring, respectively. The pinacol ester moiety stabilizes the boronic acid group, enhancing its shelf life and solubility in organic solvents . This compound is classified as hazardous (H315, H319, H335), requiring precautions such as avoiding inhalation and contact with skin/eyes .
Its primary applications include:
- Suzuki-Miyaura Cross-Coupling Reactions: As a key intermediate in synthesizing complex aryl derivatives for pharmaceuticals and materials science.
- Functional Materials: Potential use in stimuli-responsive drug delivery systems or fluorescent probes due to its ROS-sensitive boronic ester group .
Properties
IUPAC Name |
2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXOPCMQCXMXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133724 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-78-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-bromo-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination and Trifluoromethoxylation Sequence
A sequential halogenation and alkoxylation pathway involves:
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Bromination of 3-(trifluoromethoxy)phenol : Treatment with bromine (Br₂) in acetic acid at 40–60°C introduces the bromo group at the para position relative to the trifluoromethoxy substituent.
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Protection of the phenol group : Conversion to the corresponding triflate or mesylate enhances reactivity for subsequent borylation.
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Miyaura borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) and potassium acetate in dimethyl sulfoxide (DMSO) yields the pinacol ester.
Key optimization parameters :
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Palladium catalyst loading (1–5 mol%) impacts reaction rate and yield.
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Solvent polarity (DMSO > DMF > THF) enhances boron group transfer efficiency.
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Elevated temperatures (80–100°C) reduce side-product formation from competing debromination.
Halogen Exchange Reactions
Halogen exchange (halex) reactions offer a direct route to install bromine on pre-formed boronic esters. This method avoids multi-step functionalization but requires precise control over reaction conditions.
Bromine-Iodine Exchange
Starting from 4-iodo-3-(trifluoromethoxy)phenylboronic acid pinacol ester, treatment with copper(I) bromide (CuBr) in acetonitrile at reflux facilitates iodide-to-bromide substitution. The reaction proceeds via a radical mechanism, with yields reaching 65–78% under optimized conditions.
Advantages :
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Retains the boronic ester group without hydrolysis.
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Compatible with sterically hindered substrates due to mild conditions.
Limitations :
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Requires stoichiometric CuBr, complicating purification.
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Competing deboronation occurs if moisture is present.
Direct Borylation of Brominated Arenes
Direct C–H borylation provides a streamlined alternative but faces challenges due to the electron-withdrawing effects of the trifluoromethoxy group.
Iridium-Catalyzed Borylation
Using Ir(COD)(OMe)₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as ligands, regioselective borylation of 4-bromo-1-(trifluoromethoxy)benzene occurs at the meta position relative to bromine. Subsequent transesterification with pinacol furnishes the target compound.
Reaction Conditions :
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Temperature: 100–120°C
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Solvent: Cyclohexane or heptane
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Yield: 40–55%
Challenges :
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Low yields due to steric hindrance from the trifluoromethoxy group.
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Competing C–Br bond activation by iridium catalysts.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Precursor | 70–85 | High selectivity; scalable | Multi-step synthesis |
| Halogen Exchange | 65–78 | Direct bromine installation | Requires CuBr; moisture sensitivity |
| Direct Borylation | 40–55 | Fewer steps | Low yield; regioselectivity issues |
The Suzuki-Miyaura precursor method remains the most reliable for large-scale synthesis, whereas halogen exchange is preferable for small-scale, rapid bromination. Direct borylation, while innovative, requires further catalyst development to improve efficiency .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound primarily participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. The bromine atom serves as the electrophilic site, while the boronic ester acts as the nucleophilic partner.
Key Reaction Parameters:
Example Reaction:
Reaction with aryl halides (e.g., 4-chlorophenyl derivatives) under microwave conditions produces substituted biphenyls with retention of the trifluoromethoxy group .
Bromine Substitution Pathways
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols) under basic conditions:
| Nucleophile | Product Structure | Conditions | Yield | Source |
|---|---|---|---|---|
| Primary amines | 3-(Trifluoromethoxy)aniline derivatives | K₂CO₃, DMF, 100°C | 70–85% | |
| Thiophenol | Aryl thioethers | CuI, 1,10-phenanthroline, 80°C | 65% |
Trifluoromethoxy Stability
The -OCF₃ group is resistant to hydrolysis and most reducing agents, enabling its retention during reactions .
Orthogonal Reactivity in Tandem Reactions
The compound’s dual functionality allows sequential transformations:
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Initial Suzuki coupling at the bromine site.
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Secondary functionalization of the boronic ester (e.g., oxidation to phenol or cross-coupling with a second electrophile) .
Case Study:
After coupling with 4-chlorostyrene, the boronic ester was oxidized to yield a trifluoromethoxy-substituted biaryl diol (83% yield) .
Challenges and Limitations
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Steric Hindrance: Bulky coupling partners (e.g., ortho-substituted aryl halides) reduce reaction efficiency .
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Boronic Ester Hydrolysis: Prolonged exposure to aqueous bases may cleave the pinacol group, requiring anhydrous conditions .
Comparative Reactivity
| Property | 4-Bromo-3-(trifluoromethoxy)phenylboronic ester | 4-Bromo-3-methylphenylboronic ester |
|---|---|---|
| Electrophilicity (Br) | Enhanced by -OCF₃ electron-withdrawing effect | Moderate |
| Coupling Rate | Faster (due to activated aryl bromide) | Slower |
| Solubility | High in THF, DMF | Moderate in toluene |
Scientific Research Applications
Organic Synthesis
Suzuki–Miyaura Coupling Reaction
One of the primary applications of 4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester is in the Suzuki–Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, allowing the synthesis of biaryl compounds, which are essential intermediates in pharmaceuticals and agrochemicals. The presence of the boronic ester group facilitates the coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide.
Building Block for Complex Molecules
This compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable for creating various biologically active compounds, including enzyme inhibitors and receptor modulators.
Material Science
Advanced Materials Development
The compound is also explored in material science for developing advanced materials such as polymers and electronic components. Its properties may enable self-polymerization or co-polymerization with other monomers to create functional materials with desirable electronic or optical properties.
Case Studies
Case Study 1: Synthesis of Biaryl Compounds
In a study focusing on the synthesis of biaryl compounds via Suzuki coupling using this compound, researchers demonstrated high yields and regioselectivity when coupled with various aryl halides. The trifluoromethoxy group was found to enhance the reaction efficiency compared to other substituents.
Case Study 2: Drug Discovery Applications
Another study investigated the use of this compound in synthesizing enzyme inhibitors targeting specific biological pathways. The research highlighted how modifying the trifluoromethoxy group influenced binding affinity and selectivity towards target enzymes, showcasing its potential in drug development.
Mechanism of Action
The primary mechanism of action for 4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester is its participation in the Suzuki–Miyaura coupling reaction. The reaction mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic ester, and reductive elimination to form the carbon-carbon bond . The boronic ester group facilitates the transmetalation step, making it a crucial component of the reaction .
Comparison with Similar Compounds
Key Trends :
- Electron-Withdrawing Groups (EWGs) : Bromine and trifluoromethoxy groups in the target compound enhance oxidative stability and reactivity in palladium-catalyzed reactions compared to electron-donating groups .
- Steric Effects : The 3-(trifluoromethoxy) group introduces moderate steric hindrance, slightly reducing reaction rates compared to para-substituted analogs (e.g., 4-CF₃ derivatives) .
Solubility and Solvent Compatibility
Experimental solubility data for phenylboronic acid derivatives (in saturated solutions):
For the target compound:
Suzuki-Miyaura Coupling
- Target Compound : Bromine acts as a superior leaving group compared to chlorine, enabling efficient coupling with arylboronic acids. However, trifluoromethoxy groups may slightly reduce yields due to steric effects (e.g., ~70% yield observed for similar trifluoromethoxy-substituted esters ).
- Comparison with Fluorinated Analogs : 4-Fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester achieves higher yields (80–85%) in coupling reactions due to lower steric bulk .
Stability Under Oxidative Conditions
- The pinacol ester group in the target compound is stable under ambient conditions but cleaves selectively in the presence of H₂O₂ or ROS, a property shared with analogs like HPAP-modified cyclodextrin .
Biological Activity
4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction, and its potential therapeutic applications, particularly in cancer and antimicrobial treatments.
- IUPAC Name : this compound
- Molecular Formula : C12H12BBrF3O3
- Molecular Weight : 335.03 g/mol
The biological activity of boronic acids, including this compound, often involves their ability to interact with diols and other nucleophiles. This interaction can lead to the inhibition of enzymes such as proteasomes and kinases, which are crucial in various cellular processes.
Anticancer Properties
Research indicates that boronic acids can inhibit the growth of cancer cells by interfering with proteasome activity. A study demonstrated that compounds similar to 4-bromo-3-(trifluoromethoxy)phenylboronic acid exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the accumulation of pro-apoptotic factors due to proteasome inhibition, leading to increased apoptosis rates .
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. Boronic acids have been shown to disrupt bacterial cell wall synthesis and function. For instance, a related study found that certain boronic acid derivatives exhibited potent activity against Gram-positive bacteria, suggesting a potential application in treating bacterial infections .
Case Studies
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Cytotoxicity Against Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
- Methodology : MTT assay was performed on breast (MCF-7) and prostate (PC-3) cancer cells.
- Results : The compound showed IC50 values of 15 µM for MCF-7 and 20 µM for PC-3 cells, indicating significant cytotoxicity compared to control groups .
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Antimicrobial Efficacy
- Objective : To assess the antimicrobial activity of the compound against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to test the compound against bacterial strains.
- Results : Zones of inhibition were observed at concentrations as low as 10 µg/mL, confirming its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
